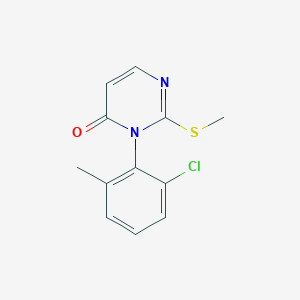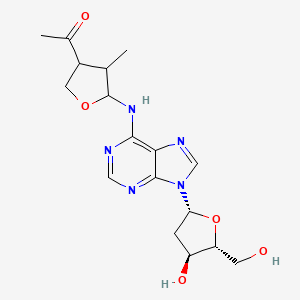
1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a purine base linked to a tetrahydrofuran ring, making it a subject of interest in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the purine base: This step involves the construction of the purine ring system through cyclization reactions.
Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring is synthesized and then linked to the purine base via glycosidic bond formation.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while nucleophilic substitution can introduce new functional groups.
科学研究应用
1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-3,9-dihydro-6H-purin-6-one .
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide .
Uniqueness
1-(5-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)-4-methyltetrahydrofuran-3-yl)ethanone is unique due to its specific structural features, such as the combination of a purine base with a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C17H23N5O5 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-[5-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-methyloxolan-3-yl]ethanone |
InChI |
InChI=1S/C17H23N5O5/c1-8-10(9(2)24)5-26-17(8)21-15-14-16(19-6-18-15)22(7-20-14)13-3-11(25)12(4-23)27-13/h6-8,10-13,17,23,25H,3-5H2,1-2H3,(H,18,19,21)/t8?,10?,11-,12+,13+,17?/m0/s1 |
InChI 键 |
JTVVGDVPBYNFIY-JLISACNLSA-N |
手性 SMILES |
CC1C(COC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)C(=O)C |
规范 SMILES |
CC1C(COC1NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



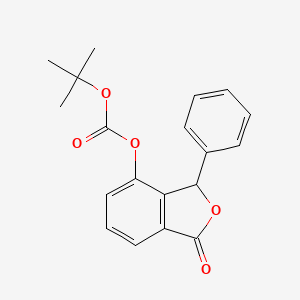
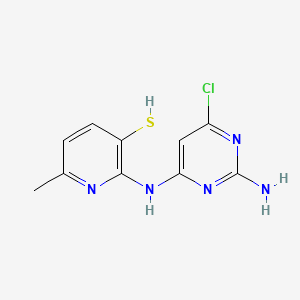
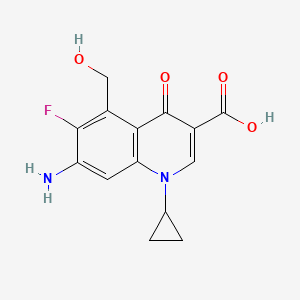
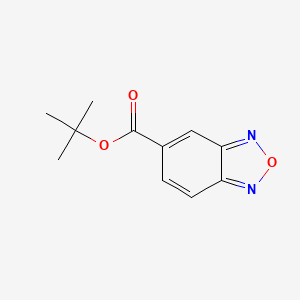
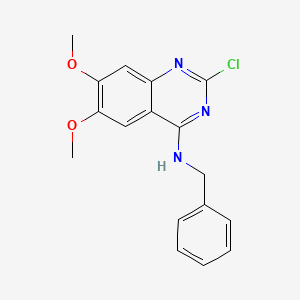

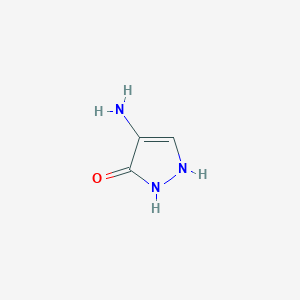
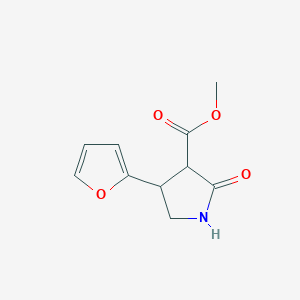

![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)
